molecular formula C19H16ClFN2O3 B2514906 Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251562-07-8

Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2514906
CAS No.: 1251562-07-8
M. Wt: 374.8
InChI Key: UTIKDAOAWAXUSX-UHFFFAOYSA-N
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Description

Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound characterized by its unique chemical structure. This compound belongs to the quinoline family, which is known for its diverse biological and pharmaceutical applications. The presence of chloro and fluoro substituents on the quinoline ring enhances its chemical reactivity and potential utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the chloro and fluoro positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and aprotic solvents like dimethyl sulfoxide (DMSO) are typically employed.

Major Products Formed:

  • Oxidation: Quinone derivatives, which can be further functionalized.

  • Substitution: Substituted quinolines with altered electronic properties.

Scientific Research Applications

Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound can be used as a probe to study biological systems, particularly in enzyme inhibition studies.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

  • Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 4-((4-chlorobenzyl)amino)quinoline-3-carboxylate: Lacks the fluoro substituent.

  • Ethyl 4-((4-fluorobenzyl)amino)quinoline-3-carboxylate: Lacks the chloro substituent.

  • Ethyl 4-((4-chlorobenzyl)amino)-2-oxoquinoline-3-carboxylate: Lacks the fluoro substituent and the oxo group.

Uniqueness: Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to the presence of both chloro and fluoro substituents on the quinoline ring, which significantly alters its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

1251562-07-8

Molecular Formula

C19H16ClFN2O3

Molecular Weight

374.8

IUPAC Name

ethyl 4-[(4-chlorophenyl)methylamino]-6-fluoro-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C19H16ClFN2O3/c1-2-26-19(25)16-17(22-10-11-3-5-12(20)6-4-11)14-9-13(21)7-8-15(14)23-18(16)24/h3-9H,2,10H2,1H3,(H2,22,23,24)

InChI Key

UTIKDAOAWAXUSX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

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